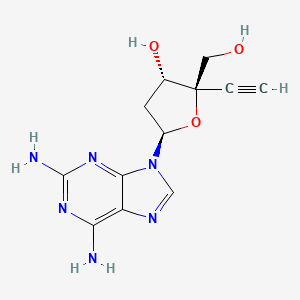
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative and a purine base.
Glycosylation: The sugar derivative undergoes glycosylation with the purine base to form a nucleoside.
Functional Group Modification: The nucleoside is then modified to introduce the ethynyl and hydroxymethyl groups at specific positions.
Purification: The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated synthesizers and large-scale purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Nucleoside Analogs: Used as a precursor in the synthesis of other nucleoside analogs with potential therapeutic applications.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Research: Studied for its potential to inhibit viral replication, particularly in the context of HIV and hepatitis B.
Anticancer Research: Explored for its ability to interfere with DNA synthesis in cancer cells, leading to cell death.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA Polymerase: Prevents the elongation of DNA strands during replication.
Induce Chain Termination: Causes premature termination of DNA synthesis.
Inhibit Viral Reverse Transcriptase: Blocks the replication of viral RNA into DNA.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-deoxy-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-2-ol
Uniqueness
- Ethynyl Group : The presence of the ethynyl group at the 2-position is unique and contributes to its distinct biological activity.
- Hydroxymethyl Group : The hydroxymethyl group at the 2-position enhances its solubility and bioavailability.
This compound’s unique structural features make it a valuable candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
306305-12-4 |
|---|---|
Fórmula molecular |
C12H14N6O3 |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H14N6O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(13)16-11(14)17-10(8)18/h1,5-7,19-20H,3-4H2,(H4,13,14,16,17)/t6-,7+,12+/m0/s1 |
Clave InChI |
XDHLSXXFUCIEFB-QRPMWFLTSA-N |
SMILES isomérico |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)N)N)O)CO |
SMILES canónico |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)N)N)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















